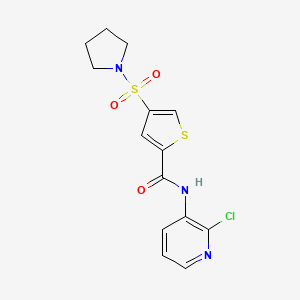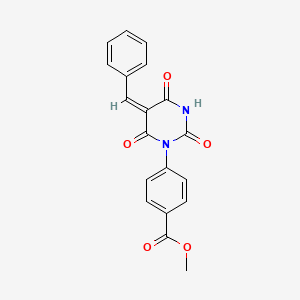![molecular formula C16H26N2O2S B5205329 methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate, also known as Methyl-Synephrine-Thiocarbamate (MSTC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSTC is a derivative of synephrine, a naturally occurring compound found in citrus fruits, and has been shown to possess a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of MSTC is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Finally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MSTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, it has been shown to induce apoptosis in cancer cells, which can help to prevent the spread of cancer. Finally, it has been investigated for its potential use in improving cognitive function due to its ability to cross the blood-brain barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MSTC in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. Additionally, it has been shown to possess a range of biological activities, which makes it a versatile compound for use in various experiments. However, one of the limitations of using MSTC in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research on MSTC. One potential direction is to investigate its potential use as a drug delivery system for the treatment of brain diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate its potential toxicity and safety profile.
Métodos De Síntesis
MSTC can be synthesized through a multi-step process starting with the reaction of synephrine with ethylene diamine to form the corresponding diethylamine. The diethylamine is then reacted with carbon disulfide to form the corresponding thiocarbamate. Finally, the thiocarbamate is reacted with methyl iodide to form MSTC.
Aplicaciones Científicas De Investigación
MSTC has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-17-15(21)18-13(14(19)20-2)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,3-9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQSCDGSFFHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)